Product packaging for 3-deoxy-d-ribose(Cat. No.:CAS No. 3396-73-4)

3-deoxy-d-ribose

Cat. No.: B3261168
CAS No.: 3396-73-4
M. Wt: 134.13 g/mol
InChI Key: GKHJPQPGKIAEJO-UHNVWZDZSA-N
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Description

Foundational Concepts in Deoxy-Sugars and Pentose (B10789219) Chemistry

Carbohydrates are fundamental biomolecules essential for life, serving roles in energy storage, structural integrity, and cellular recognition. Monosaccharides, the simplest form of carbohydrates, are classified by the number of carbon atoms they contain. Pentoses are monosaccharides comprising five carbon atoms, with the general chemical formula C₅H₁₀O₅ in their common form wikipedia.orgwikipedia.org. These sugars are crucial building blocks in biological systems, most notably as components of nucleic acids wikipedia.org.

Deoxy-sugars represent a significant subclass of monosaccharides where one or more hydroxyl (–OH) groups have been replaced by hydrogen (–H) atoms wikipedia.orglibretexts.org. This structural modification can profoundly alter the sugar's chemical properties and biological functions. The most well-known deoxy-sugar is 2-deoxy-D-ribose, which forms the sugar backbone of deoxyribonucleic acid (DNA) wikipedia.orgwikipedia.orglibretexts.orgbyjus.com. The absence of the hydroxyl group at the 2' position in 2-deoxy-D-ribose contributes to the increased mechanical flexibility of DNA compared to RNA wikipedia.org. Pentoses, including deoxy-pentoses like 3-deoxy-D-ribose, can exist in various forms, including open-chain (linear) and closed-chain (cyclic) structures, which interconvert in aqueous solutions wikipedia.orgwikipedia.orglibretexts.org.

Specificity of this compound within Carbohydrate Biochemistry

This compound is a specific type of deoxy-pentose, characterized by the absence of a hydroxyl group at the third carbon position of the ribose molecule, with this position occupied by a hydrogen atom biosynth.com. This structural distinction differentiates it from its parent sugar, D-ribose, which possesses hydroxyl groups at all positions from C2 to C4 (in its open-chain form) wikipedia.orglibretexts.org. It is also distinct from the more commonly studied 2-deoxy-D-ribose, which lacks a hydroxyl group at the C2 position wikipedia.orglibretexts.orgbyjus.comlibretexts.org.

The biochemical specificity of this compound lies in its demonstrated ability to inhibit ribulose synthesis biosynth.com. Ribulose is a key intermediate in various metabolic pathways. By inhibiting the formation of ribulose, this compound consequently prevents the production of essential molecules required for the synthesis of fatty acids and phospholipids (B1166683) biosynth.com. This specific inhibitory action highlights its unique role and potential impact on cellular metabolic processes, distinguishing it from other related sugars.

Overview of Current Academic Research Paradigms

Current academic research involving this compound primarily focuses on understanding its synthesis and its specific biochemical activities. While research on deoxy-sugars is extensive, particularly concerning 2-deoxy-D-ribose due to its role in DNA, studies focusing specifically on this compound are more specialized.

One significant area of investigation is its metabolic impact, particularly its role as an inhibitor of ribulose synthesis biosynth.com. This inhibition has implications for cellular lipid metabolism, as it disrupts the formation of intermediates necessary for fatty acid and phospholipid biosynthesis biosynth.com. Research efforts have also explored various synthetic routes to produce this compound, often involving multi-step chemical transformations from precursor sugars or organic acids biosynth.comcdnsciencepub.com. For instance, one described synthetic approach involves periodate (B1199274) treatment of glyceric acid, followed by hydrolysis and reaction with glycolaldehyde (B1209225), culminating in the formation of this compound biosynth.com.

Table 1: Identified Biochemical Activity of this compound

Biological EffectMechanism/Pathway InvolvedConsequence/Implication
Inhibition of Ribulose SynthesisDisruption of Ribulose ProductionPrevents the formation of intermediate molecules required for fatty acid and phospholipid synthesis biosynth.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B3261168 3-deoxy-d-ribose CAS No. 3396-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-2,4,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJPQPGKIAEJO-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)[C@H](C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 3 Deoxy D Ribose and Its Precursors

Chemo-Selective Synthetic Routes to 3-Deoxy-D-Ribose

Chemical synthesis provides versatile pathways to this compound, often relying on the strategic manipulation of readily available sugar precursors. These methods are designed to selectively remove the hydroxyl group at the C-3 position while controlling the stereochemistry of the final product.

Stereocontrolled Synthesis from Chiral Precursors

The use of chiral precursors, such as D-glucose and D-xylose, allows for the transfer of existing stereochemical information to the target molecule, ensuring the desired D-ribo configuration.

One notable strategy involves the synthesis of a 3-deoxy-3-C-trifluoromethyl-α-D-ribofuranose derivative from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. tandfonline.com This multi-step synthesis highlights key transformations, including trifluoromethylation and a highly stereoselective radical deoxygenation, to achieve the desired 3-deoxy structure. While this particular synthesis yields a trifluoromethylated analog, the principles of stereocontrol are applicable to the synthesis of this compound itself.

Another approach describes two routes to 3-deoxyribofuranose derivatives. The first route utilizes 3-deoxy-1,2-O-isopropylidene-D-glucofuranose as a key intermediate. The second, more detailed route, starts from the unsaturated aldehyde, 3-deoxy-1,2-O-isopropylidene-D-glycero-pentodialdo-1,4-furanos-3-ene. Reduction of this intermediate leads to 3-deoxy-1,2-O-isopropylidene-L-threo-pentodialdo-1,4-furanose. A subsequent base-catalyzed epimerization at the C-4 position yields the corresponding D-erythro-isomer. Finally, borohydride (B1222165) reduction of the D-erythro-isomer furnishes the target 3-deoxy-1,2-O-isopropylidene-D-ribofuranose. rsc.org

Starting Material Key Intermediates Key Reactions Final Product
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose3-deoxy-3-C-trifluoromethyl-α-D-ribofuranose derivativeTrifluoromethylation, Radical deoxygenation3-deoxy-3-C-trifluoromethyl-α-D-ribofuranose
D-Xylose derivative--Incomplete stereoselectivity
3-deoxy-1,2-O-isopropylidene-D-glycero-pentodialdo-1,4-furanos-3-ene3-deoxy-1,2-O-isopropylidene-L-threo-pentodialdo-1,4-furanose, D-erythro-isomerReduction, Base-catalyzed epimerization, Borohydride reduction3-deoxy-1,2-O-isopropylidene-D-ribofuranose

Novel Reagents and Catalyst Systems for Deoxygenation and Functionalization

The selective removal of the C-3 hydroxyl group is a critical step in the synthesis of this compound. The Barton-McCombie deoxygenation is a well-established and powerful method for this transformation. wikipedia.orgnrochemistry.comchem-station.com This radical-mediated reaction involves the conversion of the target alcohol into a thiocarbonyl derivative, typically a xanthate or a thionoester. libretexts.orgalfa-chemistry.com The subsequent treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH), leads to the reductive cleavage of the C-O bond, replacing the hydroxyl group with a hydrogen atom. libretexts.orgalfa-chemistry.com

The mechanism of the Barton-McCombie reaction proceeds through a radical chain process. The tributyltin radical, generated from tributyltin hydride, attacks the sulfur atom of the thiocarbonyl group, leading to the formation of a carbon-centered radical at the C-3 position of the sugar ring. This radical intermediate then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the 3-deoxy product and regenerate the tributyltin radical, which continues the chain reaction.

Recent advancements in this area focus on developing more environmentally friendly and efficient catalytic systems that avoid the use of toxic tin reagents. These include the use of alternative hydrogen donors and the development of catalytic cycles that minimize waste. uni-oldenburg.denih.gov For instance, catalytic systems for the selective deoxygenation of carbohydrates are being explored to provide milder and more selective reaction conditions. ccspublishing.org.cn

Chemo-Enzymatic and Biocatalytic Approaches for this compound Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. The use of enzymes and engineered microorganisms is an emerging area in the production of deoxysugars.

Enzyme-Mediated Derivatization of Sugar Scaffolds

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. A notable example is the synthesis of 9-(3-Deoxy-beta-D-erythro-pentofuranosyl)-2,6-diaminopurine, a precursor for other 3'-deoxynucleosides like 3'-deoxyguanosine. researchgate.net In this process, an enzymatic transglycosylation reaction is employed. 3'-Deoxycytidine serves as the donor of the this compound moiety, which is transferred to 2,6-diaminopurine, catalyzed by a nucleoside phosphorylase. researchgate.net This enzymatic step ensures the correct stereochemistry of the glycosidic bond. The resulting 3'-deoxynucleoside can then be further chemically modified. researchgate.net

This method highlights the potential of enzymes to selectively transfer modified sugar units to various acceptor molecules, providing a convergent and efficient route to complex molecules containing a this compound core.

Biotechnological Production through Engineered Microorganisms

The direct production of this compound through fermentation using engineered microorganisms is a promising but still developing field. While significant progress has been made in the metabolic engineering of microorganisms to produce various sugars, including deoxysugars, specific pathways for this compound are not yet well-established in publicly available research. nih.govnih.govnih.gov

The general strategy for the biotechnological production of deoxysugars involves the manipulation of native sugar metabolic pathways in a microbial host, such as Escherichia coli or Streptomyces species. nih.govnih.gov This typically includes the overexpression of genes encoding enzymes for the desired biosynthetic pathway and the deletion or downregulation of genes for competing pathways. For the production of a specific deoxysugar like this compound, a dedicated biosynthetic pathway would need to be designed and introduced into a suitable microbial chassis. This would likely involve a series of enzymatic steps starting from a central metabolic intermediate, such as glucose-6-phosphate or fructose-6-phosphate (B1210287), to generate the target molecule.

Current research in metabolic engineering for deoxysugar production provides a strong foundation for the future development of microbial strains capable of producing this compound. nih.govnih.govnih.gov The elucidation of novel enzymatic activities and the application of synthetic biology tools will be crucial for the construction of efficient and economically viable microbial cell factories for this compound.

Iii. Biochemical Significance and Metabolic Interplay of 3 Deoxy D Ribose and Analogs

Role in Specialized Nucleoside and Nucleotide Biosynthesis

While naturally occurring nucleosides predominantly feature a β-configuration with ribose or deoxyribose, synthetic analogs with modified sugars, including 3'-deoxyribose derivatives, have been a significant focus of research. rsc.orgrsc.org These analogs are crucial tools for probing nucleic acid metabolism and have been developed as antiviral and anticancer agents. rsc.orgmadridge.org

One notable example is 3'-deoxy-NAD+, which has been shown to act as a substrate for poly(ADP-ribose) polymerase, an enzyme involved in DNA repair and other cellular processes. nih.gov In laboratory settings, pure poly(ADP-ribose) polymerase from calf thymus utilizes adenyl-32P-labeled 3'-deoxy-NAD+ for its automodification reaction. nih.gov The synthesis of protein-bound oligomers of 3'-deoxy-ADP-ribose is stimulated by the presence of histone H1, although the resulting polymer size is smaller compared to reactions without the histone. nih.gov This demonstrates that modifications at the 3' position of the ribose moiety can be accommodated by enzymes of nucleotide metabolism, leading to the formation of functional, albeit altered, biopolymers. The synthesis of such specialized nucleosides can be achieved through various chemical strategies, including the construction of the base onto a sugar C-1 substituent or through transglycosylation, where the sugar moiety is transferred from one base to another. rsc.org

Enzymology of Deoxy-Sugar Metabolism

The metabolic processing of deoxy-sugars is governed by specific enzymes that catalyze their conversion and breakdown. Key among these are aldolases and enzymes of oxidative pathways.

Deoxyribose-phosphate aldolase (B8822740) (DERA; EC 4.1.2.4) is a unique enzyme that plays a central role in deoxy-sugar metabolism. wikipedia.orgnih.gov It catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate to form 2-deoxy-D-ribose 5-phosphate. madridge.orgwikipedia.orguniprot.org This reaction is a critical link between deoxyribose metabolism and glycolysis, as the products of the cleavage reaction, glyceraldehyde-3-phosphate and acetaldehyde, can enter central metabolic pathways. wikipedia.orgyoutube.com

DERA is a Class I aldolase, meaning its catalytic mechanism proceeds through the formation of a Schiff base intermediate with a lysine (B10760008) residue (Lys167) in the active site. wikipedia.org The enzyme is notable for its ability to use two aldehydes as substrates. wikipedia.orgnih.gov DERA exhibits stereospecificity, generating an (S)-configuration at the newly formed stereocenter. nih.gov While its natural substrate is phosphorylated, DERA shows promiscuity and can accept a wide variety of non-phosphorylated aldehydes, making it a valuable tool in biocatalysis for the synthesis of deoxysugars and other chiral compounds. nih.govresearchgate.netmdpi.com However, its practical application can be limited by its low tolerance to high concentrations of aldehydes like acetaldehyde. nih.govresearchgate.net

Table 1: Key Features of Deoxyribose-Phosphate Aldolase (DERA)

FeatureDescription
Enzyme Class Class I Aldolase wikipedia.org
EC Number 4.1.2.4 wikipedia.orguniprot.org
Catalytic Mechanism Formation of a Schiff base with an active site lysine residue (Lys167). wikipedia.org
Reversible Reaction 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + acetaldehyde. wikipedia.org
Substrate Specificity One of only two aldolases known to use two aldehydes as substrates. Accepts a wide range of aldehyde acceptors. wikipedia.orgnih.govresearchgate.net
Metabolic Link Connects deoxyribose metabolism to glycolysis and the Krebs cycle. wikipedia.org
Industrial Relevance Used in the biocatalytic synthesis of nucleoside reverse transcriptase inhibitors and statin drugs. wikipedia.org

In addition to the well-established aldolase pathway, several microorganisms utilize oxidative pathways for the catabolism of 2-deoxy-D-ribose and its oxidized form, 2-deoxy-D-ribonate. nih.govasm.orgresearchgate.net Genome-wide studies in diverse bacteria have identified novel pathways that allow these organisms to use deoxyribose as a sole carbon source, even in the absence of the genes for the DERA pathway. asm.orgresearchgate.net

A proposed six-step oxidative pathway in bacteria such as Pseudomonas simiae involves the initial oxidation of deoxyribose. asm.orgresearchgate.netnih.gov This is followed by further oxidation and eventual cleavage of the carbon skeleton. asm.org In some bacteria, like Paraburkholderia bryophila and Burkholderia phytofirmans, this oxidative pathway operates in parallel with the conventional deoxyribose 5-phosphate aldolase pathway. nih.govasm.org In contrast, P. simiae appears to rely entirely on this oxidative route for deoxyribose consumption. nih.govasm.org These oxidative pathways are thought to have evolved primarily for the catabolism of deoxyribonate, which can be a metabolic waste product. nih.govasm.org

Table 2: Proposed Steps in the Oxidative Catabolism of 2-Deoxy-D-Ribose in Pseudomonas simiae

StepReactionPutative Product
1 Oxidation of 2-deoxy-D-ribose2-deoxy-D-ribonate asm.orgnih.gov
2 Further oxidationKetodeoxyribonate asm.orgnih.gov
3 CleavageAcetyl coenzyme A (acetyl-CoA) and glyceryl-CoA asm.orgnih.gov

Integration within Broader Carbohydrate Metabolic Networks

The metabolism of deoxy-sugars does not occur in isolation but is integrated with the central carbohydrate metabolic networks of the cell, most notably the pentose (B10789219) phosphate (B84403) pathway.

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. nih.gov Its primary functions are to produce NADPH for reductive biosynthesis and redox homeostasis, and to generate pentose sugars, particularly ribose 5-phosphate. nih.gov Ribose 5-phosphate is the essential precursor for the synthesis of nucleotides and nucleic acids. khanacademy.org

The connection between deoxy-sugar metabolism and the PPP is bidirectional. The biosynthesis of deoxyribose itself originates from a product of the PPP; deoxyribose is generated from ribose 5-phosphate by the action of ribonucleotide reductases. wikipedia.org Conversely, the catabolism of deoxy-sugars feeds into pathways interconnected with the PPP. As catalyzed by DERA, 2-deoxy-D-ribose 5-phosphate is cleaved into glyceraldehyde 3-phosphate and acetaldehyde. wikipedia.org Glyceraldehyde 3-phosphate is a key intermediate in glycolysis. youtube.com Since glycolysis and the PPP share intermediates such as glucose 6-phosphate, fructose (B13574) 6-phosphate, and glyceraldehyde 3-phosphate, the breakdown of deoxy-sugars can ultimately provide substrates for the non-oxidative branch of the PPP.

While many metabolic pathways for sugars involve phosphorylation as the initial step to trap the sugar inside the cell, there is evidence for non-phosphorylative routes for deoxy-sugar metabolism. The oxidative catabolism of deoxyribose in microorganisms like Pseudomonas simiae represents such a route. nih.govasm.orgnih.gov This pathway begins with the oxidation of deoxyribose to deoxyribonate, proceeding through intermediates that are not phosphorylated. asm.orgnih.gov

This is analogous to non-phosphorylative pathways observed for other sugars, such as the variant of the Entner-Doudoroff pathway used by the archaeon Sulfolobus solfataricus to metabolize glucose. nih.gov In that pathway, glucose is oxidized to gluconate, which is then dehydrated and cleaved without initial phosphorylation. nih.gov The existence of these non-phosphorylative pathways for deoxy-sugars highlights the metabolic versatility of microorganisms in adapting to utilize various carbon sources available in their environment, such as the deoxyribose released from the degradation of DNA. nih.govasm.orgnih.gov

Iv. Chemical Derivatives and Structurally Modified Analogs of 3 Deoxy D Ribose

Synthesis of Amino-Deoxy-Ribose Derivatives

The introduction of amino groups into the deoxy-ribose structure, particularly at the 3-position, is a significant area of synthetic chemistry, leading to compounds with potential biological activity.

Stereoselective Preparation of 3-Amino-3-Deoxy-D-Ribosexn--j2bsq2bc9f.xn--h2brj9cmadridge.orgcdnsciencepub.com

The stereoselective synthesis of 3-amino-3-deoxy-D-ribose has been achieved through several routes, often starting from readily available sugars. One established method involves the transformation of a D-xylose derivative. Specifically, 1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose undergoes oxidation, typically with dimethyl sulfoxide (B87167) and acetic anhydride, to yield a 3-keto sugar derivative. This intermediate is then converted to its oxime, which is subsequently reduced using a strong reducing agent like lithium aluminium hydride. This reduction stereoselectively affords the 3-amino-3-deoxy-D-ribofuranose derivative, often isolated as an acetamido derivative. Subsequent hydrolysis yields 3-amino-3-deoxy-D-ribose hydrochloride cdnsciencepub.com.

Alternative synthetic strategies have also been employed, including routes starting from D-glucose, which also involve oxime formation followed by stereoselective reduction to introduce the amino group at the 3-position madridge.orgjst.go.jp. These methodologies are crucial for accessing chiral amino-deoxy-sugars with defined stereochemistry.

StepStarting Material/IntermediateReagent/ConditionProductCitation
11,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose (2)Dimethyl sulfoxide – acetic anhydride1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-erythro-pentofuranos-3-ulose (3) cdnsciencepub.com
23-keto sugar derivative (3)HydroxylamineOxime (4) cdnsciencepub.com
3Oxime (4)Lithium aluminium hydride3-Amino-3-deoxy-1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-ribofuranose (5) cdnsciencepub.com
4Amino derivative (5)AcetylationAcetamido derivative (6) cdnsciencepub.com
5Acetamido derivative (6)Hydrolysis3-Amino-3-deoxy-D-ribose hydrochloride cdnsciencepub.com

N-Hydroxyamino-Deoxy-Ribose Derivatives and Their Functionalizationmdpi.com

Derivatives featuring an N-hydroxyamino group at the 3-position of deoxy-ribose structures have also been synthesized. These compounds, such as 3'-deoxy-3'-(N-hydroxyamino) analogs of nucleosides, have been investigated for their potential antiviral activities, particularly against HIV acs.orgjuniperpublishers.com. The synthesis often involves strategies that introduce the N-hydroxyamino moiety onto a modified sugar backbone. Functionalization of these derivatives can occur through reactions like oxime ligation or N-oxyamide formation, enabling their use in creating novel glycoconjugates or oligonucleotide mimics researchgate.net. For instance, bicyclonucleosides bearing a 5-deoxy-5-N-hydroxyamino moiety have been prepared, though some have shown no antiviral activity against HIV acs.org.

Halogenated 3-Deoxy-D-Ribose Derivativesresearchgate.net

The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine, iodine) into the deoxy-ribose structure is a common strategy to modify the physicochemical properties and biological activity of nucleoside analogs researchgate.net. While direct synthesis of halogenated this compound derivatives is less extensively detailed in the provided snippets compared to other modifications, general deoxyribose derivatives can incorporate halogens, such as CX₃- groups where X is F, Cl, Br, or I google.com.

Examples of halogenated nucleoside analogs, often derived from modified deoxyribose sugars, include those with fluorine atoms. Gemcitabine and clofarabine (B1669196) are notable deoxycytidine and deoxyadenosine (B7792050) analogs, respectively, that feature fluorine atoms on the sugar moiety, enhancing their stability and therapeutic profiles nih.gov. Furthermore, specific preparation of 2'-deoxy-2'-fluoro-D-ribofuranosyl pyrimidines and purines and their derivatives has been documented google.com. Modifications involving the introduction of fluoro or azido (B1232118) substituents at the 2'-position of nucleosides have also been explored, sometimes with inversion of configuration researchgate.net.

Derivative TypeModification SiteExample Compound/ClassBiological Relevance/ApplicationCitation
Fluorinated2'-positionGemcitabineAnticancer, DNA synthesis inhibition nih.gov
Fluorinated2'-positionClofarabineAnticancer, DNA polymerase/ribonucleotide reductase inhibition nih.gov
Fluorinated2'-position2'-deoxy-2'-fluoro-D-ribofuranosyl derivativesGeneral nucleoside analogs google.com
HalogenatedVariousDeoxyribose derivatives with CX₃- (X=F, Cl, Br, I)General modification google.com

Development of Nucleoside and Nucleotide Analogs Incorporating this compound Moieties

This compound and its modified forms serve as crucial building blocks for a wide array of nucleoside and nucleotide analogs, many of which exhibit significant biological activities, particularly in antiviral and anticancer therapies.

Design and Synthesis Strategies for Modified Nucleosides (e.g., 3'-azido-3'-deoxy-α-L-ribo configured nucleosides)google.comcdnsciencepub.commadridge.org

A prominent class of modified nucleosides incorporates a 3'-azido-3'-deoxy modification. These analogs are synthesized using various chemical and chemo-enzymatic methodologies xn--j2bsq2bc9f.xn--h2brj9c. Research has focused on the synthesis of both D- and L-configured 3'-azido-3'-deoxy nucleosides, which can then be glycosylated with different heterocyclic bases to produce a range of pyrimidine (B1678525), pyridine, and purine (B94841) nucleoside analogs sioc-journal.cnresearchgate.net. Notably, the synthesis of 3'-azido-3'-deoxy-α-L-ribo configured nucleosides has been specifically investigated xn--j2bsq2bc9f.xn--h2brj9c.

These azido-deoxy nucleosides are valuable precursors for generating guanidine-linked RNA analogs (RNG) or oligonucleotide phosphoramidates nih.gov. Furthermore, the 3'-azido-3'-deoxy structure has been incorporated into various nucleobases, leading to compounds like 3'-azido-3'-deoxyuridine (B13995833) and 3'-azido-3'-deoxycytidine, which are explored for their antiviral properties nih.gov. Modifications such as 3'-C-methylation and the introduction of azido substituents at the 3'-position have been explored to alter the biological profiles of nucleoside analogs researchgate.net. The synthesis of α-anomers of azido-deoxy nucleosides has also been achieved, demonstrating the versatility of these synthetic approaches rsc.org.

Nucleoside Analog ClassKey ModificationStereochemistrySynthesis Strategy/NoteCitation
3'-Azido-3'-deoxy-D-nucleosides3'-azido, 3'-deoxyD-configurationChemical/chemo-enzymatic synthesis xn--j2bsq2bc9f.xn--h2brj9c, sioc-journal.cn, researchgate.net
3'-Azido-3'-deoxy-L-nucleosides3'-azido, 3'-deoxyL-configurationChemical/chemo-enzymatic synthesis xn--j2bsq2bc9f.xn--h2brj9c, sioc-journal.cn, researchgate.net
3'-Azido-3'-deoxy-α-L-ribo configured nucleosides3'-azido, 3'-deoxy, α-L-riboα-L-riboSpecific synthetic methodologies xn--j2bsq2bc9f.xn--h2brj9c
3'-Azido-3'-deoxyuridine3'-azido, 3'-deoxyD-riboPrecursor for antiviral drugs/RNA analogs nih.gov
3'-Azido-3'-deoxycytidine3'-azido, 3'-deoxyD-riboPrecursor for antiviral drugs/RNA analogs nih.gov
3'-C-methyl-β-D-ribonucleosides3'-C-methylβ-D-riboStereoselective synthesis researchgate.net

Investigation of Their Interactions with Biological Macromolecules

Nucleoside analogs incorporating modified sugar moieties, including those derived from this compound, interact with biological macromolecules in various ways, leading to their therapeutic effects. Many of these analogs function as antimetabolites, interfering with nucleic acid synthesis and repair pathways mdpi.com. Upon cellular uptake, they are phosphorylated to their mono-, di-, and triphosphate forms. These active metabolites can then disrupt DNA/RNA synthesis by acting as chain terminators or by inhibiting key enzymes like ribonucleotide reductase nih.govmdpi.com. For example, gemcitabine's triphosphate form is incorporated into DNA, hindering synthesis and repair, while its diphosphate (B83284) form inhibits ribonucleotide reductase, depleting deoxynucleotide pools nih.gov. Similarly, clofarabine inhibits DNA polymerases and ribonucleotide reductase nih.gov.

The structure-activity relationships of these compounds are critical; modifications such as the 3'-C-methyl group in 3'-Me-Ado have been shown to be crucial for antitumor activity, with its presence correlating with the ability to deplete intracellular deoxynucleotides researchgate.net. While some azido-deoxy nucleosides are explored for antiviral applications nih.gov, others, like certain bicyclonucleosides, have shown no antiviral activity against HIV acs.org.

These modified nucleosides and their analogs also interact with cellular machinery responsible for their transport, such as nucleoside transporters (NTs). Understanding these interactions is key to designing analogs with improved cellular uptake and subtype-specific transport elifesciences.org. Furthermore, some nucleotide monomers derived from these analogs can enhance the thermal stability of DNA and RNA duplexes google.com.

Compound Name Table

this compound

1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose

1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-erythro-pentofuranos-3-ulose

3-Amino-3-deoxy-1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-ribofuranose

3-Amino-3-deoxy-D-ribose hydrochloride

3'-deoxy-3'-(N-hydroxyamino) nucleoside analogs

Bicyclonucleosides bearing a 5-deoxy-5-N-hydroxyamino-3,N5-(1,1-ethano)-β-D-furanosyl sugar moiety

2'-deoxy-2'-fluoro-D-ribofuranosyl pyrimidines and purines

Gemcitabine

Clofarabine

3'-azido-3'-deoxy-D-nucleosides

3'-azido-3'-deoxy-L-nucleosides

3'-azido-3'-deoxy-α-L-ribo configured nucleosides

3'-azido-3'-deoxyuridine

3'-azido-3'-deoxycytidine

3'-deoxy-3'-C-methyl-β-D-ribonucleosides

3'-Me-Ado

Guanidine-linked RNA analogs (RNG)

Oligonucleotide phosphoramidates

α-3′-azido-2′,3′-dideoxyadenosine

α-anomer of 9-(3′-azido-2′,3′-dideoxy-D-ribofuranosyl)guanine

Nucleoside transporters (NTs)

Decitabine (mentioned in google.com as a derivative of 2-deoxy-D-ribose)

3'-azido-3'-deoxythymidine

2',3'-dideoxynucleosides

3'-deoxy-3'-C-methyl pyrimidine nucleosides

3'-deoxy-3'-azidouridine

3'-deoxy-3'-azidocytidine

3'-deoxy-3'-(N-hydroxyamino) analogs of nucleosides

2'-deoxy-2-fluoro-β-D-arabinofuranosyl-adenine (Clofarabine)

2'-deoxy-2'-fluoro-D-ribofuranosyl pyrimidines and purines

3'-azido-3'-deoxy-6-azauridine

4-deoxyuridine (B10755072)

2-thiouridine (B16713)

3-deazauridine (B583639)

Nitropyridinone

Isocytidine

V. Conformational Analysis and Spectroscopic Characterization of 3 Deoxy D Ribose

Equilibrium of Anomeric and Ring Forms in Solution and Gas Phase

Carbohydrates, including deoxyribose derivatives, exist in aqueous solutions as complex equilibria between linear (open-chain) and cyclic forms, specifically furanose (five-membered ring) and pyranose (six-membered ring) structures. These cyclic forms also exist as α and β anomers, differing in the configuration at the anomeric carbon.

While extensive quantitative data for the free sugar 3-deoxy-D-ribose is scarce in the provided sources, studies on the closely related 2-deoxy-D-ribose reveal a dynamic equilibrium. In aqueous solution, 2-deoxy-D-ribose predominantly exists in pyranose forms, with furanose forms present in smaller proportions. The equilibrium distribution is temperature-dependent, with percentages shifting between different anomeric and ring forms. For instance, at 0 °C, 2-deoxy-D-ribose solutions show a distribution favoring pyranose anomers (approximately 43% β-pyranose and 42% α-pyranose), with furanose anomers being less abundant (around 10% β-furanose and 5% α-furanose). At higher temperatures, such as 90 °C, the distribution shifts, with pyranose forms still dominating but with altered proportions of α and β anomers, and an increase in furanose forms acs.org. Open-chain forms are generally present in negligible amounts in equilibrium in aqueous solutions of deoxyribose, though some studies indicate a non-negligible percentage for 2-deoxy-D-ribose acs.orgulpgc.es.

In the gas phase, computational studies on 2-deoxy-D-ribose suggest that pyranose forms are generally more stable than furanose forms, with the α-pyranose conformer often being the most populated rsc.orgacs.orgulpgc.es. Intramolecular hydrogen bonding plays a significant role in stabilizing these gas-phase conformations acs.orgulpgc.es.

Specific to 3-deoxy derivatives, studies on 3'-deoxy nucleosides (such as cordycepin) indicate that their N↔S (North vs. South) furanose ring pucker equilibrium is temperature-sensitive. This contrasts with 2'-deoxy nucleosides, where this equilibrium is largely temperature-independent cdnsciencepub.com. This difference suggests distinct conformational preferences and thermodynamic driving forces for 3-deoxy derivatives compared to their 2-deoxy counterparts.

Table 1: Conformational Equilibrium of Deoxyribose Sugars in Solution

Compound/FormPopulation (%)ConditionsReference
2-deoxy-D-ribose (β-pyranose)~430 °C, Solution acs.org
2-deoxy-D-ribose (α-pyranose)~420 °C, Solution acs.org
2-deoxy-D-ribose (β-furanose)~100 °C, Solution acs.org
2-deoxy-D-ribose (α-furanose)~50 °C, Solution acs.org
2-deoxy-D-ribose (β-pyranose)~3090 °C, Solution acs.org
2-deoxy-D-ribose (α-pyranose)~3090 °C, Solution acs.org
2-deoxy-D-ribose (β-furanose)~1890 °C, Solution acs.org
2-deoxy-D-ribose (α-furanose)~2290 °C, Solution acs.org
3'-deoxy nucleosidesN↔S equilibrium temperature-sensitiveSolution cdnsciencepub.com
2'-deoxy nucleosidesN↔S equilibrium virtually temperature-independentSolution cdnsciencepub.com

Vii. Prebiotic Chemical Evolution of Deoxy Sugars

Proposed Abiotic Synthesis Pathways for 2-Deoxy-D-Ribose and Related Pentoses

The challenge in explaining the prebiotic origin of 2-deoxy-D-ribose lies in identifying a robust and selective synthesis route from simple, geochemically plausible starting materials. Unlike the formose reaction, which produces ribose among a complex mixture of other sugars, the pathways to deoxy-sugars are less direct. nih.govrsc.org Research has focused on several potential routes, including the aldol (B89426) reaction and pathways involving interstellar materials.

One prominent proposed pathway involves the aldol reaction of acetaldehyde (B116499) with D-glyceraldehyde. whiterose.ac.uk This reaction has been shown to be promoted by proteinogenic amino esters and amino nitriles, which are themselves considered prebiotically plausible. rsc.orgresearchgate.net Studies have demonstrated that using these promoters can lead to the selective formation of 2-deoxy-D-ribose over other pentoses like 2-deoxy-D-threopentose, with yields of 4-5% or higher. rsc.orgresearchgate.net This suggests a pathway where simple interstellar molecules—acetaldehyde, glyceraldehyde, and amino acid derivatives—could combine to form the sugar backbone of DNA. rsc.org

Another avenue of research explores the formation of deoxy-sugars and their derivatives through the ultraviolet irradiation of astrophysical ice analogs, such as mixtures of water and methanol. nasa.gov These experiments, simulating conditions in interstellar space, have successfully produced 2-deoxyribose, suggesting that the building blocks of life could have been delivered to early Earth by asteroids and comets. nasa.gov This exogenous delivery hypothesis is supported by the detection of sugar-related organic compounds in meteorites. researchgate.net

Furthermore, alternative pathways propose that more stable, related molecules could have served as precursors to pentoses on early Earth. eurekalert.orgastrobiology.com One such proposal involves C6 aldonates, stable six-carbon carbohydrates that have been found in the Murchison meteorite. eurekalert.org Research indicates that a non-enzymatic chemical network could have converted these stable precursors into the less stable pentoses, providing a sustained supply for prebiotic reactions. eurekalert.orgscitechdaily.com

Table 1: Proposed Abiotic Synthesis Pathways for 2-Deoxy-D-Ribose
PathwayPrecursorsPromoters/ConditionsKey FindingsReference
Aldol ReactionAcetaldehyde, D-GlyceraldehydeProteinogenic amino esters or amino nitriles (e.g., 20 mol%)Selectively forms 2-deoxy-D-ribose over its isomers in yields of ≥4-5%. rsc.org, researchgate.net, whiterose.ac.uk
Photoprocessing of Astrophysical IcesWater (H₂O), Methanol (CH₃OH)Ultraviolet (UV) irradiationSuccessfully produces 2-deoxyribose, suggesting an extraterrestrial origin. nasa.gov
Conversion from AldonatesC6 Aldonates (e.g., Gluconate)Non-enzymatic oxidation and intramolecular transformationStable meteorite-derived compounds could act as a source for less stable pentoses. eurekalert.org, astrobiology.com

Environmental Factors Influencing Prebiotic Sugar Formation

The synthesis and stability of sugars on the primordial Earth would have been critically dependent on a variety of environmental factors. The formose reaction, a classical route for carbohydrate synthesis from formaldehyde (B43269), is highly sensitive to its surroundings. nih.govresearcher.life While it can produce a wide array of sugars, it often results in a complex, non-selective mixture and the sugar products are often unstable under the very alkaline conditions required for the reaction. nih.govnih.gov

Key environmental factors influencing sugar formation include:

Water Availability: While the formose reaction is classically performed in an aqueous solution, research suggests that environments with little or no water could have been more favorable for sugar synthesis and stability. nih.govnih.gov Mechanochemical forces, such as those generated by meteorite impacts or lithospheric activity, can promote and accelerate sugar formation from plausible substrates like formaldehyde and glycolaldehyde (B1209225) in non-aqueous, solid-phase conditions. nih.govresearchgate.netmdpi.com Sugars formed under these mechanochemical conditions have been found to be more stable and synthesized more selectively compared to those formed in water. nih.govnih.govmdpi.com

Mineral Catalysis: The presence of minerals is a significant factor. Basic minerals, such as those containing calcium hydroxide (B78521), can catalyze the formose reaction. researcher.lifenih.gov Other minerals, like borate, have been shown to stabilize ribose, selectively protecting it from degradation and potentially sequestering it from the complex mixture of the formose reaction. researchgate.netnih.gov

Energy Sources: Various energy sources present on the early Earth could have driven prebiotic synthesis. Ultraviolet (UV) irradiation from the sun is a key driver, capable of forming sugars from simple molecules in ice analogs or from precursors like hydrogen cyanide in the presence of cyanometallates. nasa.govnih.gov Other energy sources simulated in laboratory experiments include electrical discharges (mimicking lightning), heat from hydrothermal vents, and gamma radiation from radioactive decay, all of which could have contributed to the formation of organic molecules. atlas.jpsciencedaily.comyoutube.com

pH and Temperature: The pH and temperature of the environment would have significantly impacted both the synthesis and degradation of sugars. nii.ac.jp While alkaline conditions promote the formose reaction, they also hasten the decomposition of the resulting sugars. nih.gov Hydrothermal vents, for instance, present a paradox with high temperatures that can drive chemical synthesis but also favor the rapid destruction of fragile compounds. youtube.com The formation of ribose has been shown to be possible within specific ranges of pH and temperature in constrained aquifers. nii.ac.jp

Table 2: Influence of Environmental Factors on Prebiotic Sugar Synthesis
FactorInfluence on Sugar SynthesisExample/MechanismReference
Water AvailabilityNonaqueous or low-water conditions may enhance stability and selectivity.Mechanochemical synthesis in ball mills simulating meteorite impacts. nih.gov, nih.gov, mdpi.com
Mineral CatalystsCan promote sugar formation and selectively stabilize certain sugars.Calcium hydroxide catalyzes the formose reaction; Borate minerals stabilize ribose. researcher.life, researchgate.net
Energy SourceDrives chemical reactions to form sugars from simple precursors.UV irradiation of interstellar ice analogs; heat; gamma rays. nasa.gov, atlas.jp, nih.gov
pH and TemperatureAffects reaction rates and stability of sugar products.Alkaline conditions favor the formose reaction but also sugar degradation. nih.gov, nii.ac.jp

Theoretical Models for Early Earth Chemistry and Sugar Selectivity

A significant challenge in prebiotic chemistry is to explain the selectivity of sugars—why ribose and 2-deoxyribose were selected for their roles in biology from a potentially complex prebiotic mixture. nih.gov Theoretical and computational models are essential tools for investigating the mechanisms and driving forces that could have led to this selectivity on early Earth. nih.gov

First-principles calculations, a type of computational modeling based on quantum mechanics, have been used to explore how chiral asymmetry could have emerged. nih.gov For example, theoretical studies have modeled the generation of pentoses from glycolaldehyde using short peptides, such as L-Val-L-Val, as primitive catalysts. nih.govresearchgate.net These models provide insight into the reaction mechanisms and can explain experimental observations, such as why the D-configuration is favored for ribose in the presence of L-configured dipeptides, while other sugars may show a different or no chiral preference. nih.gov Such results suggest that a "prebiotic sugar soup" could have been refined by the catalytic action of other prebiotic molecules like peptides, leading to an advantageous imbalance of certain sugars. nih.gov

Systems chemistry models view prebiotic synthesis not as a series of isolated reactions, but as a complex, interconnected network. rsc.orgnih.gov The formose reaction itself is now understood as an autocatalytic network that can self-organize and whose complexity can be controlled by environmental conditions. rsc.org Theoretical frameworks distinguish between "proto-metabolisms," which are initial sets of reactions leading to biologically relevant molecules, and "minimal metabolisms," which are more complex systems capable of self-sustainment. rsc.org This perspective suggests that the selection of specific sugars was not a singular event but an emergent property of a dynamic chemical system interacting with its environment.

Computational simulations of reactions under various prebiotic conditions—from hydrothermal vents to meteorite impacts—help to constrain the possibilities for abiotic synthesis. nih.gov For example, ab initio molecular dynamics can simulate the behavior of matter under the extreme conditions of a meteorite impact or in the presence of various energy sources, providing a realistic picture of the chemical pathways that may have led to the first biogenic molecules. nih.gov These models are crucial for moving beyond simply identifying possible reactions to understanding the quantitative and selective aspects of prebiotic chemistry.

Viii. Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Deoxy-Sugars

The synthesis of deoxy-sugars, particularly in a stereoselective manner, presents a significant challenge in carbohydrate chemistry due to the absence of a directing hydroxyl group at the deoxygenated position. rsc.org Overcoming this hurdle is crucial for accessing sufficient quantities of these molecules for biological studies and drug development.

Recent progress has centered on both chemical and chemoenzymatic strategies. nih.gov Chemical methods are evolving to offer greater control over stereochemistry. Notable advancements include:

Catalyst-Controlled Glycosylation: The development of new catalysts that can direct the stereochemical outcome of glycosylation reactions without the need for a participating group at C-2 (or C-3 in the case of 3-deoxy-sugars) is a major area of focus. rsc.org

Protecting-Group-Free Approaches: Researchers are exploring biomimetic "cap and glycosylate" technologies that allow for the direct transformation of native sugars into desired glycosides, minimizing the need for multi-step protecting-group strategies and thus improving efficiency and reducing waste. nus.edu.sg

Radical-Mediated Reactions: The use of radical intermediates, inspired by biological processes, is being investigated for the stereospecific synthesis of deoxy-sugars. thieme-connect.com

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical methods, has emerged as a powerful tool. nih.govnih.gov This approach leverages glycosyltransferases and glycosidases to construct complex oligosaccharides containing deoxy-sugar units with high precision. frontiersin.org

Comparison of Synthetic Approaches for Deoxy-Sugars

MethodologyKey AdvantagesChallengesRecent Innovations
Classical Chemical SynthesisVersatility in substrate scope.Lack of stereoselectivity, multi-step processes. rsc.orgDevelopment of novel directing groups and promoters. nih.gov
Catalyst-Controlled SynthesisImproved stereocontrol without participating groups. rsc.orgCatalyst development and optimization.New Lewis acid and transition metal catalysts. rsc.org
Protecting-Group-Free SynthesisIncreased efficiency, reduced waste. nus.edu.sgAchieving selectivity with multiple hydroxyl groups.Biomimetic "cap and glycosylate" technology. nus.edu.sg
Chemoenzymatic SynthesisHigh regio- and stereoselectivity. nih.govEnzyme availability and stability. frontiersin.orgOne-pot multi-enzyme (OPME) systems. nih.gov

Discovery of Uncharted Metabolic Roles in Biological Systems

While the role of 2-deoxy-D-ribose as a cornerstone of DNA is well-established, the metabolic pathways and biological functions of other deoxy-sugars, including 3-deoxy-sugars, are less understood. wikipedia.org Deoxy-sugars are frequently found in the glycan portions of natural products, where they are often crucial for biological activity. rsc.orgwashington.edu

Current research is focused on elucidating the biosynthesis of these unique sugars. In many bacteria, the formation of deoxy-sugars occurs at the level of nucleotide-diphosphate (NDP) sugars, with a series of enzymatic reactions responsible for the deoxygenation steps. nih.govnih.gov Understanding these enzymatic pathways is key to several future possibilities:

Glycoengineering: By manipulating the genes involved in deoxy-sugar biosynthesis, it may be possible to create novel natural product analogs with improved therapeutic properties. nih.gov

Metabolic Tracers: Modified deoxy-sugars, such as 3-deoxy-3-fluoro-D-glucose, are being investigated as metabolic tracers to monitor specific enzymatic activities in vivo using techniques like 19F NMR. nih.gov

Understanding Disease: The metabolism of compounds like 3-deoxyglucosone, an intermediate in the Maillard reaction, is being studied to understand its biological fate and potential implications in disease. nih.gov

Future research will likely involve a combination of genomics, proteomics, and metabolomics to map the intricate metabolic networks involving deoxy-sugars and to uncover their precise roles in cellular processes and organismal health.

Innovations in Biocatalytic Synthesis for Advanced Materials

The unique structural properties of deoxy-sugars make them attractive building blocks for the synthesis of advanced materials. Biocatalysis, with its inherent selectivity and environmentally benign nature, offers a powerful platform for producing functional carbohydrates. springerprofessional.de

Enzymes are being employed to synthesize not only the deoxy-sugar monomers but also to polymerize them into novel materials. Key areas of innovation include:

Enzymatic Production of Functional Carbohydrates: Enzymes are being used to produce low-calorie sweeteners and prebiotics, and similar approaches could be applied to the synthesis of materials from deoxy-sugar precursors. springerprofessional.de

Glycosyltransferase Engineering: By engineering glycosyltransferases, researchers can control the linkages and sequences of oligosaccharides and polysaccharides, leading to the creation of glycopolymers with tailored properties. frontiersin.org

Whole-Cell Biocatalysis: The use of metabolically engineered microorganisms provides a scalable and cost-effective route for producing complex carbohydrates and their derivatives. nih.gov

The development of materials derived from deoxy-sugars is still in its nascent stages, but the potential applications are vast, ranging from biocompatible polymers for medical devices to functional food ingredients.

Interdisciplinary Approaches in Deoxy-Sugar Research

The complexity of deoxy-sugar chemistry and biology necessitates a highly interdisciplinary approach, integrating expertise from organic chemistry, biochemistry, molecular biology, and materials science.

Chemical Biology: This field is crucial for designing and synthesizing molecular probes based on deoxy-sugars to investigate their biological functions. For example, modified deoxy-sugars can be used to identify and characterize the enzymes and receptors with which they interact.

Systems Biology: A systems-level understanding of how the biosynthesis of deoxy-sugars is regulated and integrated with other metabolic pathways will be essential for successful metabolic engineering efforts.

Combinatorial Biosynthesis: By combining genes from different biosynthetic pathways, researchers can generate libraries of novel "unnatural" natural products with diverse deoxy-sugar decorations, which can then be screened for new biological activities. washington.edu

The convergence of these disciplines is expected to accelerate the pace of discovery in deoxy-sugar research, leading to new therapeutic agents, diagnostic tools, and advanced biomaterials. The study of 3-deoxy-D-ribose and its relatives stands at the forefront of this exciting and rapidly evolving field.

Q & A

Basic Research Questions

Q. What are the established chemical synthesis routes for 5-Deoxy-D-ribose, and how can their efficiency be optimized in laboratory settings?

  • Methodology :

  • The primary synthesis involves selective deoxygenation of ribose derivatives. Rapp et al. (2021) optimized this process using gas chromatography-mass spectrometry (GC-MS) to monitor intermediate formation under high CO₂ conditions, which promotes 5-deoxy-D-ribose (5dR) accumulation .
  • Alternative routes include enzymatic deoxygenation or chemical reduction of protected ribose precursors. Efficiency can be improved by adjusting reaction parameters (e.g., temperature, catalyst loading) and using real-time analytical validation (e.g., HPLC or NMR) .

Q. Which analytical methods are most effective for characterizing 5-Deoxy-D-ribose purity and structural integrity in experimental samples?

  • Methodology :

  • High-performance liquid chromatography (HPLC) : Separates 5-deoxy-D-ribose from impurities using reverse-phase columns and UV detection .
  • Nuclear magnetic resonance (NMR) spectroscopy : Confirms structural integrity via ¹H and ¹³C NMR to identify characteristic peaks (e.g., absence of the C5 hydroxyl group) .
  • Gas chromatography-mass spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns, especially for volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-Deoxy-D-ribose across different in vitro and in vivo models?

  • Methodology :

  • Conduct dose-response studies to identify concentration-dependent effects, as high 5dR concentrations inhibit microbial growth (e.g., in E. coli) but may promote antioxidant activity in mammalian cells .
  • Use comparative transcriptomics to map pathway-specific responses. For example, 5dR’s antidiabetic effects (insulin sensitization) versus its pro-inflammatory roles in certain cancer models .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate variables (e.g., pH, cofactors) contributing to contradictory outcomes .

Q. What experimental strategies are recommended for elucidating the understudied biological targets of 5-Deoxy-D-ribose in metabolic pathways?

  • Methodology :

  • Isotope tracing : Use ¹³C-labeled 5-deoxy-D-ribose to track its incorporation into nucleotide pools or glycolytic intermediates .
  • Proteomic pull-down assays : Identify binding partners (e.g., enzymes in the pentose phosphate pathway) using biotinylated 5dR analogs .
  • CRISPR-Cas9 screening : Knock out candidate genes (e.g., ribose transporters) to assess their role in 5dR-mediated effects .

Q. How can 5-Deoxy-D-ribose be leveraged in prodrug design to enhance therapeutic specificity?

  • Methodology :

  • Conjugate 5dR to cytotoxic agents (e.g., antimetabolites) via pH-sensitive linkers, enabling targeted release in acidic tumor microenvironments .
  • Validate prodrug stability using simulated gastric fluid (SGF) and intestinal fluid (SIF) assays, followed by in vivo pharmacokinetic studies .

Future Research Directions

  • Address synthesis limitations by developing one-pot catalytic systems to reduce steps and cost .
  • Standardize bioactivity assays (e.g., antioxidant ORAC assay vs. cellular ROS detection) to improve cross-study comparability .
  • Explore 5dR’s role in epigenetics (e.g., as a methyltransferase inhibitor) using chromatin immunoprecipitation (ChIP-seq) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.